molecular formula C7H6FNO3 B13918373 3-(1-Fluorocyclopropyl)isoxazole-4-carboxylic acid

3-(1-Fluorocyclopropyl)isoxazole-4-carboxylic acid

Cat. No.: B13918373
M. Wt: 171.13 g/mol
InChI Key: XNFZQSXJLMMWMG-UHFFFAOYSA-N
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Description

3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. The compound consists of a fluorocyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl and alkenyl halides under palladium-catalyzed conditions . The reaction conditions are generally mild, and the process is amenable to a wide range of functional groups.

Industrial Production Methods: While specific industrial production methods for 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid are not extensively documented, the scalability of the Stille cross-coupling reaction suggests that it could be adapted for large-scale synthesis. The use of stable reagents and mild conditions makes this approach suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction under appropriate conditions.

    Cross-Coupling Reactions: The compound can be involved in further cross-coupling reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted isoxazole derivatives.

Scientific Research Applications

3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(1-fluorocyclopropyl)-4-Isoxazolecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: 3-(1-Fluorocyclopropyl)-4-Isoxazolecarboxylic acid is unique due to the combination of the fluorocyclopropyl group and the isoxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-(1-fluorocyclopropyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c8-7(1-2-7)5-4(6(10)11)3-12-9-5/h3H,1-2H2,(H,10,11)

InChI Key

XNFZQSXJLMMWMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NOC=C2C(=O)O)F

Origin of Product

United States

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